2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Description
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide features a 1,2,4-triazinone core substituted with a methyl group at position 6, an amino group at position 4, and a sulfanyl-acetamide moiety at position 3. The acetamide group is further functionalized with a naphthalen-1-yl substituent, enhancing its aromatic and hydrophobic character. Key structural attributes include:
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10-15(23)21(17)16(20-19-10)24-9-14(22)18-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNAUPAHHPZWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a member of the triazine family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 321.36 g/mol. The structure features a naphthalene moiety linked to a triazine derivative, which is significant for its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity :
-
Antitumor Activity :
- Several studies report that derivatives of triazine compounds show promising anticancer activity. For instance, compounds with structural similarities have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range (e.g., IC50 = 1.61 ± 1.92 µg/mL for certain analogs) .
- Anticonvulsant Properties :
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some derivatives may interfere with DNA replication or repair mechanisms in cancer cells, leading to increased apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study evaluated the anticancer potential of various triazine derivatives, including those structurally related to our compound. The results showed that specific modifications could significantly enhance cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The most active compounds exhibited an IC50 value below 10 µM .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-containing compounds, which included derivatives similar to our target compound. The results indicated that these compounds had a broad spectrum of activity against both bacterial and fungal strains, outperforming some conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared below with triazinone and triazole-based analogs (Table 1).
Table 1. Structural and Spectroscopic Comparison of Selected Acetamide Derivatives
*Estimated based on structural analogy to and .
Key Observations:
- Triazoles (–3) lack a carbonyl group but feature a rigid triazole ring, favoring π-π interactions .
- Chlorine (6m) and nitro groups (6b–c, ) introduce electronegativity, altering electronic properties and reactivity . Methoxy and isopropyl groups (–6) modulate solubility and steric hindrance .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: C=O stretches in triazinones (1671–1682 cm⁻¹) and triazoles (1671–1678 cm⁻¹) indicate similar electronic environments for the acetamide carbonyl . –NH stretches (~3262–3302 cm⁻¹) suggest hydrogen bonding in both classes .
- NMR Data :
- Triazole derivatives (e.g., 6b) show distinct aromatic proton signals in the δ 7.20–8.61 ppm range, reflecting the naphthalene and substituted phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
